molecular formula C7H16O3 B8711633 3-(2-Methylpropoxy)propane-1,2-diol CAS No. 61940-72-5

3-(2-Methylpropoxy)propane-1,2-diol

Cat. No.: B8711633
CAS No.: 61940-72-5
M. Wt: 148.20 g/mol
InChI Key: XGHAAJWWNQHCQI-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)propane-1,2-diol is a glycerol ether derivative characterized by a 2-methylpropoxy (isobutoxy) group attached to the third carbon of a propane-1,2-diol backbone. These compounds are typically synthesized via epoxide ring-opening reactions or nucleophilic substitutions, leveraging phenolic or alkyl precursors . Key applications include their use as intermediates in polymer synthesis , chiral resolution agents , and bioactive molecules in pharmaceuticals .

Properties

CAS No.

61940-72-5

Molecular Formula

C7H16O3

Molecular Weight

148.20 g/mol

IUPAC Name

3-(2-methylpropoxy)propane-1,2-diol

InChI

InChI=1S/C7H16O3/c1-6(2)4-10-5-7(9)3-8/h6-9H,3-5H2,1-2H3

InChI Key

XGHAAJWWNQHCQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

Aryloxy-Substituted Derivatives

  • 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin): A well-known antitussive agent (CAS 93-14-1) with a methoxy-substituted aryl group. It exhibits enantioselective properties, with the (R)-enantiomer showing therapeutic efficacy . Key Data: Melting point (mp) 79°C, specific rotation [α]D²⁰ = –7.6° (c=1, EtOH) .
  • 3-(4-n-Pentylphenoxy)propane-1,2-diol: Demonstrates high enantiomeric excess (ee >99%) in chiral separations, highlighting its utility in asymmetric synthesis .

Alkyl-Substituted Derivatives

  • 3-((2-Isopropyl-5-methylcyclohexyl)oxy)propane-1,2-diol: A lab-scale compound (CAS 87061-04-9) with a bulky cyclohexyl substituent.

Key Observations :

  • Aryloxy derivatives are commonly synthesized via epoxide intermediates, achieving high yields .
  • Alkyl-substituted analogs (e.g., cyclohexyl or marine-derived chains) often require complex purification steps .

Physicochemical Properties

Compound Melting Point (°C) Specific Rotation ([α]D²⁰) Enantiomeric Excess (ee) Reference
(R)-3-(4-n-Pentylphenoxy)propane-1,2-diol 52 –7.6 (c=1, EtOH) 99.6%
3-(4-Methoxyphenyl)propan-1,2-diol Not reported Not applicable N/A
3-(Naphthalen-2-yloxy)propane-1,2-diol Not reported Not applicable 99.5% (via PCC-60)

Key Observations :

  • Bulky substituents (e.g., naphthyl or pentylphenoxy) enhance enantioselectivity in chiral separations .
  • Natural derivatives (e.g., from Paulownia fortunei花) exhibit moderate polarity, enabling isolation via chromatographic methods .

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